molecular formula C24H32N4O4S2 B2719525 2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-81-4

2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2719525
CAS No.: 449768-81-4
M. Wt: 504.66
InChI Key: KNYDCSRNXHUAGO-UHFFFAOYSA-N
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Description

2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H32N4O4S2 and its molecular weight is 504.66. The purity is usually 95%.
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Biological Activity

2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thieno[2,3-c]pyridine core, an azepan-1-ylsulfonyl group, and an isopropyl substitution. Its molecular formula is C24H33ClN4O4S2C_{24}H_{33}ClN_{4}O_{4}S_{2}, with a molecular weight of 541.1 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Inhibition of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), which plays a crucial role in catecholamine biosynthesis. Studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine can significantly inhibit hPNMT activity, suggesting that this compound may possess similar properties .
  • Receptor Interactions : Preliminary studies suggest that the compound may interact with adrenergic receptors. The thieno[2,3-c]pyridine nucleus has been proposed as an effective isosteric replacement for traditional compounds targeting these receptors .
  • Anticancer Potential : Some derivatives of thieno[2,3-c]pyridine have shown promise as anticancer agents by inducing apoptosis in cancer cell lines. The specific mechanisms involved are under investigation but may relate to the compound's ability to modulate signaling pathways associated with cell growth and survival.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes such as hPNMT, the compound can alter substrate availability and product formation.
  • Receptor Modulation : Interactions with adrenergic receptors could lead to downstream effects on neurotransmitter release and vascular tone regulation.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the inhibitory potency of various tetrahydrothieno[2,3-c]pyridine derivatives on hPNMT; found that certain substitutions enhance potency significantly compared to standard inhibitors .
Study 2 Explored the anticancer effects of thieno[2,3-c]pyridine derivatives; demonstrated induction of apoptosis in specific cancer cell lines via modulation of apoptotic pathways .
Study 3 Evaluated receptor binding affinity; indicated that modifications to the thieno structure can increase selectivity for adrenergic receptors over other targets .

Properties

IUPAC Name

2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S2/c1-16(2)27-14-11-19-20(15-27)33-24(21(19)22(25)29)26-23(30)17-7-9-18(10-8-17)34(31,32)28-12-5-3-4-6-13-28/h7-10,16H,3-6,11-15H2,1-2H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYDCSRNXHUAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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